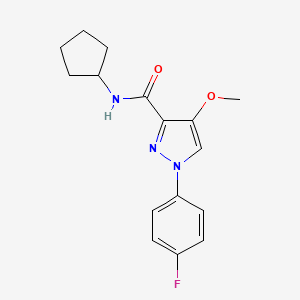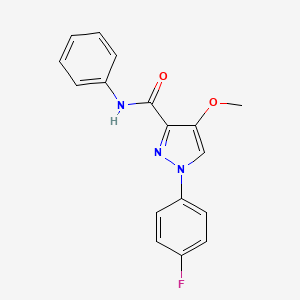
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, also known as NEP-4-FP, is an organic compound with a variety of applications in scientific research. It is a pyrazole compound that is used as an inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 (GSK3), and protein kinase C (PKC). NEP-4-FP has been studied for its potential to inhibit the growth of certain types of cancer cells, as well as its ability to reduce inflammation. Additionally, it has been used to study the biochemical and physiological effects of various drugs.
Mécanisme D'action
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is believed to act as an inhibitor of several enzymes, including CDK2, GSK3, and PKC. These enzymes are involved in the regulation of cell cycle progression and the modulation of cell proliferation and apoptosis. N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is believed to bind to these enzymes, thereby inhibiting their activity and resulting in the inhibition of cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its ability to reduce inflammation in various models. Additionally, it has been used to study the biochemical and physiological effects of various drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction times are relatively short. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not suitable for use in humans, as it is not approved for clinical use. Additionally, N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not suitable for use in animals, as it can be toxic in high doses.
Orientations Futures
There are several potential future directions for research involving N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. These include further studies of its potential to inhibit the growth of certain types of cancer cells, as well as its ability to reduce inflammation. Additionally, further studies could be conducted to determine the mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, as well as to explore its potential applications in drug development. Additionally, further studies could be conducted to explore the biochemical and physiological effects of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, as well as its potential therapeutic applications. Finally, further studies could be conducted to optimize the synthesis of N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide, as well as to explore its potential toxicity.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is synthesized using a two-step process. The first step involves the reaction of 2-ethoxyphenylboronic acid and 4-fluorophenylboronic acid with 4-methoxy-1H-pyrazole-3-carboxylic acid to form N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. The second step involves the condensation of the N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide with N-methyl-2-pyrrolidone to form the final product. The entire process is carried out in a solvent-free environment and the reaction times are relatively short.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its potential to inhibit the growth of certain types of cancer cells. In particular, it has been used to study the effects of cyclin-dependent kinase 2 (CDK2) inhibition on the growth of human cancer cells. Additionally, N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been used to study the effects of glycogen synthase kinase 3 (GSK3) and protein kinase C (PKC) inhibition on the growth of human cancer cells. Additionally, N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has been studied for its ability to reduce inflammation in various models.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-26-16-7-5-4-6-15(16)21-19(24)18-17(25-2)12-23(22-18)14-10-8-13(20)9-11-14/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHTOWJGSWBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529766.png)
![1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529769.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529786.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529791.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6529801.png)
![1-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529803.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529823.png)


![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide](/img/structure/B6529851.png)
